molecular formula C4BrCl3N2 B12114984 2-Bromo-3,5,6-trichloropyrazine

2-Bromo-3,5,6-trichloropyrazine

Cat. No.: B12114984
M. Wt: 262.31 g/mol
InChI Key: HUJFBPCQZICRHT-UHFFFAOYSA-N
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Description

2-Bromo-3,5,6-trichloropyrazine is a halogenated pyrazine derivative. Pyrazines are nitrogen-containing heterocyclic compounds that are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of multiple halogen atoms in this compound makes it a valuable intermediate in organic synthesis, particularly in the development of biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Bromo-3,5,6-trichloropyrazine typically involves the halogenation of pyrazine derivatives. One common method is the bromination of 3,5,6-trichloropyrazine using bromine or a bromine source such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective bromination.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, reducing the formation of by-products and improving the overall selectivity of the desired compound .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3,5,6-trichloropyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF) or toluene.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether or tetrahydrofuran (THF).

Major Products:

    Nucleophilic Substitution: Formation of substituted pyrazines.

    Cross-Coupling Reactions: Formation of biaryl compounds.

    Reduction: Formation of 3,5,6-trichloropyrazine.

Scientific Research Applications

2-Bromo-3,5,6-trichloropyrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-3,5,6-trichloropyrazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. For example, pyrazine derivatives have been shown to inhibit kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins .

Comparison with Similar Compounds

    3,5,6-Trichloropyrazine: Lacks the bromine atom and may have different reactivity and biological activity.

    2-Bromo-3,5-dichloropyrazine: Similar structure but with one less chlorine atom, potentially affecting its chemical properties and applications.

    2-Bromo-3,6-dichloropyrazine: Another closely related compound with different substitution patterns.

Uniqueness: 2-Bromo-3,5,6-trichloropyrazine is unique due to the presence of both bromine and multiple chlorine atoms, which confer distinct reactivity and potential for diverse chemical transformations. Its specific substitution pattern makes it a valuable intermediate for the synthesis of a wide range of biologically active molecules and specialty chemicals .

Properties

Molecular Formula

C4BrCl3N2

Molecular Weight

262.31 g/mol

IUPAC Name

2-bromo-3,5,6-trichloropyrazine

InChI

InChI=1S/C4BrCl3N2/c5-1-2(6)10-4(8)3(7)9-1

InChI Key

HUJFBPCQZICRHT-UHFFFAOYSA-N

Canonical SMILES

C1(=C(N=C(C(=N1)Cl)Br)Cl)Cl

Origin of Product

United States

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